Cinnamoylglycine, methyl ester

Description

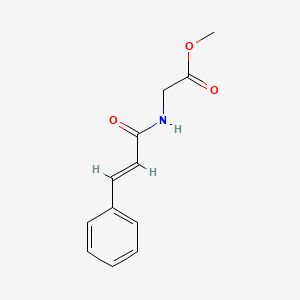

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[[(E)-3-phenylprop-2-enoyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-12(15)9-13-11(14)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFAGPDNLMRNSRO-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CNC(=O)/C=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Cinnamoylglycine, Methyl Ester

Established Synthetic Pathways for Cinnamoylglycine (B32772), Methyl Ester

The foundational methods for synthesizing cinnamoylglycine, methyl ester, rely on classical organic reactions, including esterification and peptide coupling techniques.

Esterification Reactions of Cinnamic Acid with Glycine (B1666218) Derivatives

One of the most direct and common methods for the synthesis of this compound involves the esterification of cinnamic acid with glycine. Current time information in Bangalore, IN. This can be followed by esterification of the carboxylic acid group of the resulting cinnamoylglycine. A common approach is the Fischer esterification, which utilizes an alcohol, such as methanol (B129727), in the presence of a strong acid catalyst like sulfuric acid to produce the methyl ester. jocpr.com

Alternatively, the synthesis can commence with the esterification of glycine to produce glycine methyl ester, which is then coupled with cinnamic acid. A convenient method for this initial esterification involves the use of trimethylchlorosilane (TMSCl) and methanol at room temperature, which can produce glycine methyl ester hydrochloride in good to excellent yields. mdpi.com This precursor is then ready for the subsequent coupling reaction.

Coupling Reactions Involving Glycine Methyl Ester Precursors

The formation of the amide bond between cinnamic acid and glycine methyl ester is a key step that can be accomplished using various coupling reagents commonly employed in peptide synthesis. smolecule.com These reagents activate the carboxylic acid group of cinnamic acid, facilitating its reaction with the amino group of glycine methyl ester.

A widely used coupling reagent is dicyclohexylcarbodiimide (B1669883) (DCC). smolecule.combachem.com In this method, DCC reacts with cinnamic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine of glycine methyl ester to form the desired amide bond. The reaction is often carried out in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce the risk of racemization. peptide.com

Another approach involves the conversion of cinnamic acid to cinnamoyl chloride, typically using a reagent like thionyl chloride or oxalyl chloride. analis.com.my The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with glycine methyl ester hydrochloride in the presence of a base, such as N-methylmorpholine, to neutralize the hydrochloride salt and facilitate the reaction. google.com

| Coupling Reagent/Method | Additives/Conditions | Key Features |

| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Widely used, efficient, requires removal of dicyclohexylurea (DCU) byproduct. smolecule.combachem.com |

| Cinnamoyl Chloride | N-methylmorpholine | Highly reactive acyl chloride intermediate, reaction is typically fast. google.com |

| Trimethylchlorosilane (TMSCl) | Methanol | Used for the initial convenient synthesis of glycine methyl ester hydrochloride. mdpi.com |

Triazine Methodology in Cinnamoyl-Amino Acid Ester Synthesis

A robust and efficient method for the synthesis of cinnamoyl-amino acid esters, including this compound, utilizes 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). smolecule.comresearchgate.net This triazine-based coupling reagent has proven effective in promoting the formation of amide bonds with high yields. smolecule.com

In this methodology, the carboxylic acid (cinnamic acid) is activated by reacting with CDMT in the presence of a base, such as N-methylmorpholine (NMM). This forms a reactive triazinyl ester intermediate. The subsequent addition of the amino acid ester hydrochloride (glycine methyl ester hydrochloride) and further base leads to the formation of the desired cinnamoyl-amino acid ester. smolecule.comresearchgate.net This method is valued for its operational simplicity and the high yields it typically affords.

Advanced Synthetic Strategies and Derivative Preparation

Beyond the established routes, advanced strategies are employed to synthesize analogs of this compound with varied substitutions and to navigate the complexities of peptide synthesis.

Synthesis of Substituted Cinnamoylglycine Methyl Ester Analogs

The synthesis of substituted cinnamoylglycine methyl ester analogs allows for the exploration of structure-activity relationships. These analogs can feature substituents on the aromatic ring of the cinnamoyl moiety or utilize different amino acid esters.

The general synthetic approach often mirrors the methods described above, starting with appropriately substituted benzaldehyde (B42025) derivatives. These are reacted with malonic acid in the presence of pyridine (B92270) and piperidine (B6355638) to yield substituted cinnamic acids. These substituted cinnamic acids can then be coupled with glycine methyl ester or other amino acid esters using methodologies like the triazine approach to produce a library of novel cinnamoyl-amino acid ester derivatives. researchgate.net For example, various amines and alcohols can be reacted with cinnamoyl chloride to produce a range of cinnamic acid amides and esters. analis.com.my

| Starting Material | Reagents | Product |

| Substituted Benzaldehyde, Malonic Acid | Pyridine, Piperidine | Substituted Cinnamic Acid |

| Substituted Cinnamic Acid, Glycine Methyl Ester HCl | CDMT, NMM | Substituted this compound researchgate.net |

| Cinnamoyl Chloride, Various Alcohols/Amines | Triethylamine | Substituted Cinnamic Acid Esters/Amides analis.com.my |

Protecting Group Strategies in Peptide Synthesis Contexts

In the context of more complex peptide synthesis involving this compound or its analogs, protecting group strategies are essential to prevent unwanted side reactions. jocpr.com Protecting groups are temporarily attached to reactive functional groups, such as the amino group of glycine methyl ester, to ensure that the desired amide bond formation occurs selectively. organic-chemistry.org

An orthogonal protecting group strategy is often employed, where multiple protecting groups are used that can be removed under different conditions. organic-chemistry.org For instance, a Boc group is labile under acidic conditions, while an Fmoc group is removed by a base, typically piperidine. organic-chemistry.org This allows for the selective deprotection of one functional group while others remain protected. For example, if a more complex peptide containing a cinnamoyl-glycine unit is being synthesized, the N-terminus of the growing peptide chain might be protected with an Fmoc group, which can be removed to allow for the coupling of the next amino acid, while other functional groups on the amino acid side chains are protected with acid-labile groups.

The use of protecting groups is a cornerstone of modern peptide synthesis, enabling the construction of complex molecules with high precision and control. jocpr.comnumberanalytics.com

Chemical Reactivity and Mechanistic Investigations of this compound

The reactivity of this compound is largely dictated by the interplay of its functional groups: the methyl ester, the amide linkage, and the cinnamoyl moiety. Understanding these reactive sites is crucial for predicting its behavior in various chemical environments and for designing synthetic strategies that leverage its unique properties.

The methyl ester group of this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield cinnamoylglycine and methanol. smolecule.com This transformation can be initiated under either acidic or basic conditions. The general mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. In acidic catalysis, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic water molecule. Conversely, under basic conditions, the hydroxide (B78521) ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon.

The relative reactivity of the ester and amide bonds within the molecule is a key consideration. The ester bond is generally more susceptible to hydrolysis than the amide bond due to its greater electrophilicity and lower bond energy. mdpi.com This selective hydrolysis allows for the targeted conversion of the methyl ester to a carboxylic acid while preserving the amide linkage, a valuable transformation in the synthesis of related compounds.

It is important to note that enzymatic hydrolysis can also occur. For instance, in biological systems, certain enzymes can catalyze the hydrolysis of the methyl ester. nih.gov This enzymatic pathway is often highly specific and can proceed under mild conditions.

Transesterification is a process where the methoxy (B1213986) group of the methyl ester is exchanged with another alcohol, resulting in the formation of a new ester. smolecule.com This reaction is typically catalyzed by either an acid or a base. The mechanism mirrors that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

In an acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, activating the carbonyl group towards nucleophilic attack by the incoming alcohol. In a base-catalyzed process, the alcohol is deprotonated to form a more nucleophilic alkoxide ion, which then attacks the ester's carbonyl carbon. The efficiency of transesterification can be influenced by factors such as the nature of the alcohol, the catalyst used, and the reaction conditions.

A diverse array of catalysts, including oxometallic species like oxotitanium acetylacetonate (B107027) (TiO(acac)2) and vanadyl chloride (VOCl2), have been shown to be effective in mediating transesterification reactions of methyl esters. nih.gov These catalysts can facilitate the reaction with both primary and secondary alcohols under relatively mild conditions. nih.gov

Nucleophilic acyl substitution is a fundamental reaction class for this compound, involving the replacement of a leaving group on the acyl carbon with a nucleophile. smolecule.commasterorganicchemistry.com This reaction is not limited to hydrolysis and transesterification but extends to a broader range of nucleophiles, such as amines, leading to the formation of new amide derivatives. smolecule.com

The general mechanism proceeds through a tetrahedral intermediate. masterorganicchemistry.com The nucleophile first adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, the leaving group is expelled, and the pi bond is reformed. The reactivity of the carboxylic acid derivative and the strength of the nucleophile are key factors determining the reaction's feasibility. For instance, esters can be converted to amides by reacting with amines. chemistrytalk.org

The carbonyl carbon can be activated through protonation or coordination with a Lewis acid, which increases its electrophilicity and facilitates the nucleophilic attack. smolecule.com This principle is applied in various synthetic methodologies to achieve efficient transformations.

A significant chemical transformation involving cinnamoylglycine, the parent acid of the methyl ester, is its cyclization to form oxazolones, also known as azlactones. nih.govresearchgate.net These five-membered heterocyclic compounds are valuable intermediates in organic synthesis. researchgate.net The formation of oxazolones from cinnamoylglycine typically occurs through condensation with an aromatic aldehyde in the presence of a dehydrating agent like acetic anhydride (B1165640) and a catalyst such as sodium acetate (B1210297). nih.govbeilstein-journals.org This is a variation of the Erlenmeyer-Plöchl reaction. beilstein-journals.orgbiointerfaceresearch.com

The mechanism involves the initial formation of a mixed anhydride between the carboxylic acid of cinnamoylglycine and acetic anhydride. This is followed by an intramolecular cyclization, where the amide oxygen attacks the activated carbonyl carbon, leading to the formation of the oxazolone (B7731731) ring. The resulting oxazolone can then undergo further reactions, such as condensation at the active methylene (B1212753) group.

The versatility of oxazolones stems from their multiple reactive sites, which allow for a variety of chemical modifications. nih.govresearchgate.net They are considered important building blocks for the synthesis of amino acids, peptides, and other biologically active molecules. researchgate.net

Table 1: Key Chemical Transformations of this compound and its Parent Acid

| Transformation | Reactants | Products | Conditions |

| Hydrolysis | This compound, Water | Cinnamoylglycine, Methanol | Acid or base catalysis smolecule.com |

| Transesterification | This compound, Alcohol | New cinnamoylglycine ester, Methanol | Acid or base catalysis smolecule.com |

| Nucleophilic Acyl Substitution | This compound, Amine | Cinnamoylglycine amide, Methanol | - smolecule.com |

| Oxazolone Formation | Cinnamoylglycine, Aromatic aldehyde | Oxazolone derivative | Acetic anhydride, Sodium acetate nih.govbeilstein-journals.org |

Spectroscopic Characterization and Structural Elucidation of Cinnamoylglycine, Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including Cinnamoylglycine (B32772), methyl ester. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the complete mapping of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides specific data on the hydrogen atoms within Cinnamoylglycine, methyl ester. The chemical shift (δ) of each proton is influenced by its local electronic environment, while spin-spin coupling between neighboring protons provides information about their connectivity. mnstate.edu The spectrum is characterized by distinct signals corresponding to the aromatic, vinylic, methylene (B1212753), and methyl protons.

The protons of the phenyl group typically appear as a multiplet in the aromatic region (approximately 7.3-7.5 ppm). The two vinylic protons of the cinnamoyl group are distinct, appearing as doublets with a large coupling constant (J ≈ 16 Hz), which is characteristic of a trans configuration. The methylene protons of the glycine (B1666218) unit and the methyl protons of the ester group each produce a singlet, with the methyl ester protons appearing around 3.7 ppm. aocs.org

Interactive Table 1: Predicted ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Phenyl-H | ~7.3 - 7.5 | m | - | 5H |

| Vinyl-H (α to C=O) | ~6.4 | d | ~16 | 1H |

| Vinyl-H (β to C=O) | ~7.6 | d | ~16 | 1H |

| Glycine-CH₂ | ~4.2 | d | ~5 | 2H |

| Amide-NH | ~6.5 | t | ~5 | 1H |

| Ester-CH₃ | ~3.7 | s | - | 3H |

Predicted values are based on typical chemical shift ranges for similar functional groups. mnstate.eduucl.ac.uk Actual experimental values may vary based on solvent and other conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR, APT) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the chemical environment of each carbon atom in the molecule. oregonstate.edu Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org The chemical shifts are spread over a wider range than in ¹H NMR, typically 0-220 ppm, which minimizes signal overlap. libretexts.org

For this compound, distinct signals are expected for the carbonyl carbons of the amide and ester groups (typically 165-175 ppm), the carbons of the aromatic ring and the double bond (120-145 ppm), the glycine methylene carbon (around 41 ppm), and the methyl ester carbon (around 52 ppm). oregonstate.educhemicalbook.com Techniques like Attachment Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. researchgate.net

Interactive Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (from APT/DEPT) |

|---|---|---|

| Ester C=O | ~170 | C |

| Amide C=O | ~166 | C |

| Vinyl-CH (β to C=O) | ~142 | CH |

| Phenyl-C (quaternary) | ~134 | C |

| Phenyl-CH (para) | ~130 | CH |

| Phenyl-CH (ortho) | ~129 | CH |

| Phenyl-CH (meta) | ~128 | CH |

| Vinyl-CH (α to C=O) | ~122 | CH |

| Ester-OCH₃ | ~52 | CH₃ |

| Glycine-CH₂ | ~41 | CH₂ |

Predicted values are based on typical chemical shift ranges for similar functional groups and data from related compounds. oregonstate.edulibretexts.orgchemicalbook.cominvivometabolism.org Actual experimental values may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. nih.gov This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. For this compound (C₁₂H₁₃NO₃), the calculated exact mass is 219.08954 Da. nih.gov An experimental HRMS measurement yielding a mass very close to this value would confirm the molecular formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions. miamioh.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds in a complex mixture. nih.gov In the context of metabolic profiling, compounds like this compound often require a derivatization step, such as silylation, to increase their volatility and thermal stability for GC analysis. plos.orgprotocols.io Once separated by the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented. researchmap.jp The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, serves as a chemical fingerprint. nih.gov This technique has been applied in metabolomics studies to identify and quantify metabolites in various biological samples. plos.orgfrontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolite Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar, non-volatile compounds like this compound in biological fluids. researchgate.netlcms.cznih.gov The compound is first separated from other components in the sample by liquid chromatography, often using reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns. researchgate.net The eluent from the LC is then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and preserves the molecular ion. lcms.cz LC-MS-based metabolomics has been widely used to detect and quantify cinnamoylglycine and its derivatives in samples such as plasma and urine, providing insights into various metabolic pathways. plos.orgresearchgate.net

Fourier-Transform Mass Spectrometry (FT-MS)

Fourier-Transform Mass Spectrometry (FT-MS) and other high-resolution mass spectrometry (HRMS) techniques are critical for determining the elemental composition of a molecule with high accuracy. For this compound, the molecular formula is C₁₂H₁₃NO₃. nih.govsmolecule.com The theoretical exact mass, a key output from an FT-MS analysis, is calculated to be 219.08954328 Da. nih.gov

In a typical analysis using electrospray ionization (ESI), the compound is expected to be observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts. High-resolution instruments can measure the mass-to-charge ratio (m/z) of these ions to within parts-per-million (ppm) accuracy, allowing for unambiguous confirmation of the elemental formula.

While a full high-resolution spectrum is not publicly available, standard mass spectrometry data from the National Institute of Standards and Technology (NIST) database shows characteristic fragmentation patterns. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) has also been used to identify the compound in complex mixtures.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₃NO₃ | nih.govsmolecule.com |

| Molecular Weight (g/mol) | 219.24 | nih.gov |

| Theoretical Exact Mass (Da) | 219.08954328 | nih.gov |

| Expected [M+H]⁺ Ion (m/z) | 220.0972 | Calculated |

| Expected [M+Na]⁺ Ion (m/z) | 242.0791 | Calculated |

| Major Fragments Observed (GC-MS) | 131, 103 | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its amide, ester, alkene, and aromatic moieties.

The key diagnostic signals include the N-H stretch of the secondary amide, two distinct carbonyl (C=O) stretching bands for the amide and the α,β-unsaturated ester, and stretches for the C=C double bond and aromatic ring. The C-O stretches of the ester group are also prominent in the fingerprint region. libretexts.orgorgchemboulder.com The presence of conjugation in the ester is known to shift the C=O absorption to a lower wavenumber (1730-1715 cm⁻¹) compared to a saturated aliphatic ester (1750-1735 cm⁻¹). orgchemboulder.comvscht.cz

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide | N-H stretch | ~3300 | General |

| Aromatic/Vinylic | C-H stretch | 3100-3000 | libretexts.orgvscht.cz |

| Aliphatic (CH₂) | C-H stretch | 3000-2850 | vscht.cz |

| α,β-Unsaturated Ester | C=O stretch | 1730-1715 | orgchemboulder.com |

| Amide (Amide I) | C=O stretch | ~1650 | General |

| Alkene | C=C stretch | 1640-1600 | libretexts.org |

| Amide (Amide II) | N-H bend | ~1550 | General |

| Ester | C-O stretch | 1300-1000 | orgchemboulder.com |

| Aromatic | C-H "oop" bend | 900-675 | libretexts.org |

Complementary Analytical Methods for this compound

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula (C₁₂H₁₃NO₃) to verify purity and confirm the empirical formula. For a pure sample of this compound, the experimental values should closely match the calculated percentages. While specific experimental data for this compound is not cited, the theoretical composition serves as the benchmark for such an analysis. mdpi.com

| Element | Symbol | Atomic Mass (amu) | Count | Mass Contribution | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 65.74% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 5.98% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.39% |

| Oxygen | O | 15.999 | 3 | 47.997 | 21.89% |

| Total Molecular Weight (g/mol) | 219.24 |

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction and to assess the purity of the final product. mdpi.com The technique separates compounds based on their differential partitioning between a stationary phase (typically polar silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture). researchgate.net

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. For the synthesis of this compound, TLC can be used to track the consumption of starting materials (e.g., cinnamic acid and glycine methyl ester) and the appearance of the product spot. A single, well-defined spot after purification indicates a high degree of purity.

| Parameter | Description | Reference |

|---|---|---|

| Principle | Separation based on polarity. Nonpolar compounds travel further up the polar silica plate. | researchgate.net |

| Application | Monitor reaction progress by observing the disappearance of starting material spots and the appearance of the product spot. Assess final product purity. | mdpi.com |

| Stationary Phase | Silica Gel (polar) | General |

| Mobile Phase (Eluent) | A mixture of solvents, often a less polar solvent (e.g., hexanes, chloroform) and a more polar solvent (e.g., ethyl acetate (B1210297), methanol). | General |

Theoretical and Computational Chemistry Studies of Cinnamoylglycine, Methyl Ester

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and inherent stability of Cinnamoylglycine (B32772), methyl ester. researchgate.netajchem-a.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. ajchem-a.com DFT calculations can also map the electrostatic potential surface, identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is vital for predicting sites of interaction.

In studies of related compounds, DFT calculations have been performed at specific levels of theory, such as B3LYP/6-31G*, to ascertain reactivity. ajchem-a.com These theoretical experiments provide a foundational understanding of the molecule's intrinsic properties, which informs further computational and experimental work. researchgate.netresearchgate.net

Table 1: Representative Quantum Chemical Descriptors (Note: The following data is illustrative, based on typical values for similar organic molecules as described in computational studies.)

| Descriptor | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -2.4 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.1 eV | Difference between HOMO and LUMO; indicates chemical reactivity and stability. ajchem-a.com |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations offer a view of the dynamic behavior of Cinnamoylglycine, methyl ester over time. nih.gov Unlike the static picture from quantum calculations, MD simulations use classical mechanics principles and force fields (such as gaff2 and ff19SB) to model the movements and interactions of atoms within the molecule and its environment. mdpi.com

These simulations can predict the most stable three-dimensional conformations of the molecule in different solvents or in the presence of a biological receptor. researchgate.net MD is particularly valuable for studying how the compound binds to a protein's active site. nih.gov Following an initial docking pose, MD simulations can reveal the stability of the ligand-protein complex, showing whether the compound remains securely bound or dissociates. researchgate.net The simulations track key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, providing a detailed picture of the binding mechanism at an atomic level. nih.gov

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Computational SAR studies systematically investigate how variations in the chemical structure of a molecule, such as this compound, affect its biological activity. These in silico methods are crucial for optimizing lead compounds in drug discovery.

The dielectric constant, a measure of a substance's ability to store electrical energy in an electric field, is also influenced by molecular structure, particularly polarity and polarizability. researchgate.netmdpi.com Studies on related cinnamoyl-amino acid ester derivatives have used theoretical methods to analyze these structure-property relationships. researchgate.net In some cases, the degradation rate of a methyl ester has been shown to increase as the dielectric constant of the solvent mixture decreases. nih.gov

Table 2: Representative Physicochemical Properties (Note: Data is representative based on studies of related cinnamoyl derivatives and polymers.)

| Property | Value | Method |

|---|---|---|

| Glass Transition Temp (Tg) | ~214-225 °C | Differential Scanning Calorimetry (DSC) researchgate.net |

| 10% Weight Loss Temp (TGA) | >300 °C | Thermogravimetric Analysis (TGA) researchgate.net |

| Dielectric Constant (1 kHz) | ~5.12 | Impedance Analyzer researchgate.net |

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a ligand to a biological target, typically a protein or enzyme. nih.gov The process involves placing the three-dimensional structure of this compound into the active site of a receptor and calculating a "docking score," which estimates the binding free energy. researchgate.netmdpi.com

Docking studies on related cinnamoyl derivatives have explored their potential interactions with various therapeutic targets. For example, simulations have investigated binding to enzymes like lipoxygenase (LOX-1), which is implicated in inflammation, and histone deacetylases, which are targets in cancer therapy. researchgate.netmdpi.com These studies identify key amino acid residues that form hydrogen bonds or other stabilizing interactions with the ligand, providing a rationale for the observed biological activity and guiding the design of more potent analogs. mdpi.comresearchgate.net

Biological Activities and Mechanistic Investigations of Cinnamoylglycine, Methyl Ester in Vitro and Animal Models

Antioxidant and Anti-inflammatory Mechanisms

Free Radical Scavenging Capabilities

Cinnamoylglycine (B32772), methyl ester has demonstrated notable antioxidant properties, primarily through its ability to scavenge free radicals. This activity is considered a key contributor to its potential protective effects against oxidative stress. The core structure, derived from cinnamic acid, is inherently associated with antioxidant capabilities. google.com Studies on related cinnamoyl derivatives have consistently highlighted their significant antioxidant activities. google.com The presence of the cinnamoyl group is believed to be crucial for this free radical scavenging effect. Research on various cinnamic acid amides and esters has shown that this class of compounds generally possesses antioxidant properties. google.com For instance, a study on N-cinnamoylglycine (the non-esterified form) indicated its potential to mitigate oxidative stress. nih.gov The esterification to methyl ester is also a factor that can influence this activity.

Modulation of Inflammatory Pathways

Cinnamoylglycine, methyl ester and its related compounds have been investigated for their anti-inflammatory effects. smolecule.com It is suggested that these molecules may modulate various inflammatory pathways, which could offer therapeutic benefits in the management of inflammatory diseases. google.comsmolecule.com The anti-inflammatory action is often linked to the core cinnamic acid structure and its derivatives. researchgate.net

Research on similar compounds, such as cinnamates and cinnamoyl-based derivatives, has shown the ability to modulate key inflammatory mediators. nih.govresearchgate.net For example, studies on other cinnamoyl compounds have demonstrated the inhibition of pro-inflammatory cytokines and enzymes that are central to the inflammatory response. researchgate.netnih.gov While direct studies on the specific pathways modulated by this compound are not extensively detailed in the provided results, the anti-inflammatory potential of the broader class of cinnamoyl compounds is well-documented. google.comresearchgate.net

Antimicrobial Research

Antibacterial Efficacy and Spectrum

Preliminary investigations have indicated that this compound may possess antimicrobial properties against certain bacterial strains. smolecule.com The antibacterial activity of cinnamic acid derivatives is a subject of ongoing research. nih.govd-nb.info Studies on various fatty acid methyl esters have shown efficacy against human pathogenic microorganisms, suggesting that the methyl ester group can contribute to antimicrobial action. nih.gov For instance, a study on fatty acid methyl esters from Sesuvium portulacastrum demonstrated significant antibacterial activity against Bacillus subtilis. nih.gov While specific data on the antibacterial spectrum of this compound is limited, the general class of cinnamic acid derivatives has shown promise as antibacterial agents. researchgate.net

Antifungal Properties

The antifungal potential of this compound and related compounds has also been explored. Research on cinnamic acid and its ester derivatives has revealed antifungal activity against various fungal strains. mdpi.com For example, methyl cinnamate (B1238496), a structurally similar compound, has demonstrated activity against Candida species, A. flavus, and P. citrinum. mdpi.com The esterification of cinnamic acid appears to be a key factor in its antifungal efficacy, with ester derivatives often showing greater bioactivity than the parent acid. mdpi.com The lipophilicity of these esters is thought to enhance their ability to penetrate fungal cell membranes. mdpi.com

Antiproliferative and Apoptotic Studies in Cancer Cell Lines

This compound has been investigated for its potential anticancer properties, with studies suggesting it may act through various mechanisms. smolecule.com Research indicates that this compound may induce apoptosis, or programmed cell death, in several cancer cell lines. smolecule.com Furthermore, it has been suggested that this compound can inhibit the proliferation of cancer cells by interfering with the cell cycle. smolecule.com

Studies on related compounds have provided further insights into these potential anticancer effects. For example, derivatives of cinnamic acid have shown antiproliferative activity. nih.gov The induction of apoptosis is a common mechanism of action for many anticancer agents, and it has been observed with other plant-derived compounds and their synthetic analogs. nih.govcaymanchem.com While the precise molecular targets of this compound in cancer cells are still under investigation, the existing evidence points towards its potential as a lead compound for the development of new anticancer therapies. smolecule.com

Induction of Programmed Cell Death (Apoptosis)

This compound has been identified as a compound with the potential to induce apoptosis, or programmed cell death, in various cancer cell lines. smolecule.com Studies have demonstrated its efficacy in triggering this crucial anti-cancer mechanism in breast, lung, and colon cancer cells. smolecule.com The induction of apoptosis is a key strategy in cancer therapy, as it eliminates malignant cells without eliciting an inflammatory response.

The pro-apoptotic activity of related methyl ester compounds has been observed in human leukemia cell lines, such as HL-60 and NB4. dxy.cn For instance, N-(β-elemene-13-yl)tryptophan methyl ester, another amino acid methyl ester derivative, was found to induce apoptosis in these cells, a process linked to the production of hydrogen peroxide and the activation of caspase-3. dxy.cn While not directly studying this compound, this research highlights a potential mechanistic pathway for similar compounds. The process of apoptosis induction by some methyl esters is thought to involve the degradation of DNA, a hallmark of this form of cell death. ualberta.ca

It is important to note that the esterification of the carboxylic acid group in some molecules can be crucial for their biological activity. mdpi.com For example, methyl esters of palmitic acid are ineffective at inducing apoptosis because the carboxy group is unavailable for esterification to coenzyme A, a necessary step for their pro-apoptotic action. mdpi.com This suggests that the methyl ester group in this compound likely plays a significant role in its ability to induce apoptosis.

Inhibition of Cellular Proliferation and Cell Cycle Interference

In addition to inducing apoptosis, this compound has been shown to inhibit the proliferation of cancer cells by interfering with the cell cycle. smolecule.com This inhibitory effect on cell growth is a critical aspect of its potential anti-cancer properties.

Studies on other methyl ester compounds have provided insights into the mechanisms of cell cycle interference. For example, an extract containing methyl esters from Euphorbia kansui was found to inhibit the proliferation of the human gastric cancer cell line SGC-7901 by blocking the cells from progressing through the G1 phase of the cell cycle. ualberta.ca This arrest at a specific checkpoint prevents the cells from dividing and thus controls tumor growth. The growth inhibitory rates of these methyl ester derivatives were significant and comparable to the common antitumor agent 5-fluorouracil. ualberta.ca

Furthermore, research on cinnamoyl compounds has demonstrated their anti-proliferative effects. For instance, curcumin, a compound related to the cinnamoyl structure, inhibits the proliferation of K562 leukemic cells by inducing apoptosis. nih.gov Another related compound, ferulic acid, in combination with cisplatin, synergistically inhibits cellular proliferation, an effect associated with G2-M arrest in the cell cycle. nih.gov These findings suggest that this compound may exert its anti-proliferative effects through similar mechanisms of cell cycle arrest.

The table below summarizes the observed effects of related methyl ester and cinnamoyl compounds on cancer cell lines.

| Compound/Extract | Cell Line | Effect | Reference |

| Methyl Ester Extract | SGC-7901 (gastric cancer) | Inhibition of proliferation, G1 phase arrest | ualberta.ca |

| Curcumin | K562 (leukemia) | Inhibition of proliferation, apoptosis induction | nih.gov |

| Ferulic Acid + Cisplatin | K562 (leukemia) | Synergistic inhibition of proliferation, G2-M arrest | nih.gov |

| This compound | Breast, lung, and colon cancer cells | Inhibition of cell proliferation, interference with cell cycle progression | smolecule.com |

Anti-angiogenic Potentials

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov The ability to inhibit this process is a key target for cancer therapies. nih.gov this compound has been investigated for its potential anti-angiogenic properties, which could hinder the development of the blood supply that tumors need to survive and expand. smolecule.com

Phytochemicals, a broad category that includes cinnamoyl derivatives, have been a focus of research for their anti-angiogenic potential. nih.gov These compounds can interfere with various stages of the angiogenic cascade. For example, some natural phenolic metabolites have been shown to exhibit anti-angiogenic activity in both in vitro cellular assays and in vivo animal models. d-nb.info The mechanisms often involve the inhibition of key signaling pathways and enzymes crucial for blood vessel formation. d-nb.info

One such pathway involves Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. The inhibition of VEGFR-2 signaling is a primary strategy for anti-angiogenic drugs. d-nb.infonih.gov Studies on trans-chalcone, a related compound, have shown that it possesses anti-angiogenic potential by inhibiting VEGFR-2. nih.gov This suggests that this compound might also exert its anti-angiogenic effects through similar mechanisms.

The table below highlights the anti-angiogenic activity of related compounds and their mechanisms.

| Compound | Model | Mechanism of Action | Reference |

| Trans-chalcone | Chick Chorioallantoic Membrane | Inhibition of VEGFR-2 | nih.gov |

| Natural Phenolic Metabolites | In vitro and in vivo models | Interference with MMP-2, uPA, HIF-1α, NF-κB, and VEGF expression | d-nb.info |

| Nano-formulated Orientin | MCF-7 cells, Chick Chorioallantoic Membrane | Inhibition of cell growth and migration, reduction of blood vessel density | plos.org |

DNA Damage Pathway Investigations as a Mechanism of Cytotoxicity

Recent research has explored the role of DNA damage pathways as a mechanism for the cytotoxic effects of cinnamoyl-amino acid conjugates. researchgate.net Studies have demonstrated that these compounds can cause cell death by inducing DNA damage. researchgate.net This mechanism is a cornerstone of many conventional cancer therapies.

A study investigating new cinnamoyl-amino acid conjugates found that their cytotoxic effects against various human cancer cell lines, including ovarian, breast, prostate, and colon cancer cells, were linked to DNA damage. researchgate.net A Comet assay, a technique used to detect DNA damage in individual cells, revealed statistically significant changes in DNA integrity following treatment with these compounds. researchgate.net This indicates that the induction of DNA damage is a primary mode of their anticancer activity.

The interaction with DNA repair mechanisms is also a crucial aspect of this cytotoxic pathway. The DNA damage response (DDR) is a complex network of signaling pathways that coordinates cell cycle checkpoints, DNA repair, and cell death. mdpi.comnih.gov Natural compounds can modulate the DDR, enhancing the efficacy of conventional anticancer drugs. mdpi.comnih.gov For example, some compounds can interfere with DNA double-strand break repair, leading to increased cell death. mdpi.comnih.gov While direct evidence for this compound is still emerging, the findings from related cinnamoyl derivatives suggest that its cytotoxicity may also be mediated through the induction of DNA damage and interference with DNA repair pathways.

Role in Host Metabolism and Microbiome Interactions

Endogenous Formation via Microbial Metabolism (e.g., Phenylalanine Degradation)

This compound is a derivative of the naturally occurring metabolite cinnamoylglycine, which is formed through a complex interplay between the gut microbiota and host metabolism. smolecule.com The formation of cinnamoylglycine is dependent on the presence of intestinal bacteria, as it is not found in germ-free animals. smolecule.com

The primary pathway for its endogenous formation begins with the microbial metabolism of dietary phenylalanine. smolecule.com Phenylalanine, an aromatic amino acid, is first converted to cinnamic acid by bacterial enzymes called phenylalanine ammonia-lyases. smolecule.com This reaction is a key step in the phenylpropanoid pathway, a major metabolic network in both plants and bacteria. smolecule.com

Following its formation, cinnamic acid can undergo further transformations by the gut microbiota. These bacteria can reduce cinnamic acid to phenylpropionic acid. smolecule.com Both cinnamic acid and its derivatives then serve as precursors for conjugation reactions that occur within the host's body. smolecule.com This highlights the crucial role of the gut microbiome in producing the necessary building blocks for the synthesis of cinnamoylglycine. The metabolic fate of aromatic amino acids like phenylalanine is heavily influenced by the composition and activity of the gut microbiota. umn.eduunitn.it

Glycine (B1666218) Conjugation Pathways and Associated Enzymes (e.g., Glycine N-Acyltransferase)

The final step in the formation of cinnamoylglycine involves glycine conjugation, a phase II detoxification process that occurs in the host. smolecule.com This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT), which is primarily located in the mitochondria of the liver and kidneys. smolecule.comnih.gov

The process begins with the activation of cinnamic acid derivatives to their corresponding acyl-CoA thioesters. nih.gov This activation step requires acyl-coenzyme A synthetases and ATP. smolecule.com Once activated, the cinnamoyl-CoA can then be conjugated with the amino acid glycine by GLYAT to form cinnamoylglycine. smolecule.comnih.gov GLYAT exhibits a strong preference for glycine as its substrate. nih.gov

The subsequent formation of the methyl ester derivative, this compound, is thought to occur through methylation reactions, where S-adenosylmethionine acts as the methyl donor. smolecule.com This entire pathway, from microbial metabolism of phenylalanine to host-mediated glycine conjugation and methylation, represents a sophisticated example of host-microbiome co-metabolism. smolecule.com The administration of cinnamate has been shown to enhance the glycine conjugation pathway, leading to a decrease in circulating glycine levels. nih.govresearchgate.net

Impact on Systemic Metabolome in Animal Models

The systemic metabolome of mammals is significantly influenced by the gut microbiome, which can modify dietary compounds and produce a vast array of metabolites that enter circulation. nih.govpnas.org Studies using germ-free and conventional mouse models have demonstrated that a substantial number of circulating blood metabolites are exclusively produced or significantly altered in the presence of gut microflora. nih.govpnas.org Among the classes of compounds heavily influenced by the microbiome are glycine conjugates. nih.gov

Research has shown that numerous glycine-conjugated molecules are found either exclusively or at much higher concentrations in the plasma of conventional animals compared to their germ-free counterparts. nih.gov A prime example is hippuric acid, a glycine conjugate of benzoic acid, whose plasma concentration was found to be 17-fold higher in conventional mice. nih.govpnas.org This highlights the integral role of microbial metabolism, followed by host conjugation, in shaping the systemic profile of such compounds. nih.gov The presence of this compound in the systemic metabolome would likely be subject to these same influences, with its concentration and metabolic fate being intertwined with both host and microbial enzymatic activities.

Furthermore, metabolomic profiling in animal models of metabolic stress, such as those induced by a high-fat diet (HFD), shows profound alterations in the systemic metabolome, affecting amino acid metabolites and xenobiotics. nih.gov The gut microbiota's health is crucial; nutritional dysbiosis can lead to increased plasma endotoxins and systemic inflammation, which in turn alters the host's metabolic state. nih.gov For instance, indole-3-propionic acid, a tryptophan derivative from gut microbiota, is markedly reduced in HFD-fed mice, demonstrating the diet's impact on microbial-derived metabolites. nih.gov This suggests that the systemic levels of exogenous compounds like this compound could be similarly altered by diet-induced changes in gut flora and host metabolism.

Implications for Metabolic Health Biomarkers in Animal Studies

Metabolomic studies in animal models have identified numerous metabolites that serve as biomarkers for various health and disease states. Glycine conjugates and other related metabolites have been implicated as potential indicators of metabolic health. For example, in studies on alcohol-induced liver disease in animal models, specific lipids and conjugates like N-lauroylglycine have been identified as highly sensitive and specific biomarkers for cirrhosis. mdpi.com

In the context of obesity and insulin (B600854) resistance, studies on Göttingen minipigs fed high-fructose diets revealed significant alterations in metabolites associated with the catabolism of branched-chain amino acids (BCAAs) and phenylalanine metabolism, including phenylacetylglycine and hippuric acid. mdpi.com Increased levels of circulating BCAAs are considered established metabolic biomarkers for the development of diabetes. mdpi.com Similarly, studies in pigs have shown that the mode of delivery (natural birth vs. C-section) alters the metabolism of short-chain fatty acids (SCFAs), which are critical metabolic health markers. frontiersin.org

In models of Systemic Sclerosis (SSc), a complex autoimmune disease, metabolomic analyses have identified several potential biomarkers. mdpi.com In the diffuse cutaneous subtype of SSc, increased concentrations of metabolites including L-NAME (N-nitroarginine methyl ester) were detected. mdpi.com The presence of a methyl ester group in this biomarker suggests that other methyl ester-containing compounds could have similar potential. Given that this compound is both a glycine conjugate and a methyl ester, it stands at the intersection of several classes of compounds that have been identified as potential biomarkers for metabolic stress, liver disease, and inflammatory conditions in various animal studies.

Enzyme Inhibition and Modulation Studies

Interaction with Carboxylesterases and Methyl Esterases

Human carboxylesterases (CES) are primary enzymes in the Phase I metabolism of a wide range of drugs and xenobiotics containing ester, amide, or carbamate (B1207046) groups. nih.govresearchgate.net The two predominant forms, hCE1 and hCE2, are located in key metabolic tissues but exhibit distinct substrate specificities. nih.gov hCE1 is highly expressed in the liver, while hCE2 is the main form in the small intestine. nih.govresearchgate.net

Their substrate preference is a key determinant of their metabolic activity. Generally, hCE1 preferentially hydrolyzes esters with a small alcohol moiety and a bulky acyl group. nih.gov Conversely, hCE2 favors substrates with a larger alcohol group and a smaller acyl moiety. nih.gov this compound, which possesses a small alcohol group (from methanol) and a relatively bulky acyl group (cinnamoylglycine), fits the substrate profile for hCE1. Therefore, it is anticipated that upon entering the liver, this compound would be efficiently hydrolyzed by hCE1 into cinnamoylglycine and methanol (B129727). This hydrolysis represents a critical activation or inactivation step, depending on the biological activity of the resulting carboxylate. nih.gov

In plants, carboxylesterases (CXE) and methylesterases (MES) are also involved in crucial metabolic processes, including the hydrolysis of volatile esters that contribute to fruit aroma. frontiersin.org These enzymes contain a conserved GXSXG motif and a catalytic triad (B1167595) essential for their hydrolytic function. frontiersin.org This functional parallel across kingdoms highlights the fundamental role of esterases in processing ester-containing compounds.

Inhibition of Cyclin-Dependent Kinases (CDK2) by Related Derivatives

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a major target in cancer therapy. researchgate.netnih.gov Research has demonstrated that derivatives structurally related to this compound, particularly cinnamamide-chalcones, possess significant CDK2 inhibitory activity. researchgate.net

A series of novel cinnamamide-chalcone derivatives were synthesized and evaluated for their in-vitro CDK2 inhibition. researchgate.net Several compounds were identified as potent inhibitors. researchgate.net Molecular docking studies revealed that these inhibitors bind to the ATP pocket of CDK2, forming crucial hydrogen bonds with key amino acid residues like Lys33 and Leu83, which is a common mechanism for CDK2 inhibitors. researchgate.netturkjps.org

| Compound | Structure | CDK2 IC₅₀ (µM) |

|---|---|---|

| 2g | Cinnamamide-chalcone derivative | 7.73 |

| 2h | Cinnamamide-chalcone derivative | 8.95 |

| 2k | Cinnamamide-chalcone derivative | 6.41 |

| 2l | Cinnamamide-chalcone derivative | 7.32 |

Exploration of Tyrosinase Inhibition by Related Cinnamoyl Amide Derivatives

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. nih.govnih.govjst.go.jp Various cinnamoyl amide derivatives have been shown to be effective tyrosinase inhibitors. nih.govbutantan.gov.br

In one study, novel N-(2-morpholinoethyl)cinnamamide derivatives were found to be potent tyrosinase inhibitors, with (E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide (B6) exhibiting an IC₅₀ value of 15.2 µM, comparable to the well-known inhibitor kojic acid. nih.gov Kinetic analysis indicated a mixed-type inhibition mechanism. nih.gov Dimeric cinnamoylamide derivatives have also been synthesized and tested, with a dimeric compound of p-coumaric acid showing more efficient inhibition of tyrosinase activity and melanin production than its monomeric precursor. nih.govjst.go.jp

| Compound Type | Most Potent Example | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-(2-morpholinoethyl)cinnamamides | (E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide (B6) | 15.2 ± 0.6 µM | nih.gov |

| Dimeric cinnamoylamides | Dimeric p-coumaric acid derivative (compound 1) | More efficient than p-coumaric acid | nih.govjst.go.jp |

| Piperazine/piperidine (B6355638) cinnamoyl amides | Compound 3a | pIC₅₀ = 4.18 (diphenolase assay) | butantan.gov.br |

Urease and Alpha-Glucosidase Inhibition by Other Methyl Ester Compounds

The inhibition of enzymes like urease and alpha-glucosidase is a therapeutic strategy for managing conditions like H. pylori infections and type 2 diabetes, respectively. nrfhh.commdpi.com Research into natural and synthetic compounds has revealed that molecules containing a methyl ester group can exhibit inhibitory activity against these enzymes.

For instance, three new acrylic acid derivatives isolated from Achillea mellifolium, which are structurally related to cinnamic acid, showed promising inhibitory potential against jack bean urease, with IC₅₀ values more potent than the standard inhibitor thiourea. mdpi.com The most active of these, compound 3, had an IC₅₀ of 10.46 µM. mdpi.com In contrast, their inhibition of α-glucosidase was moderate. mdpi.com

Other studies have correlated the α-glucosidase inhibitory activity of plant extracts with the presence of various phytochemicals, including methyl esters. researchgate.net The analysis of Leucophyllum frutescens extract linked its α-glucosidase inhibition to the presence of 9-octadecenoic acid, methyl ester, and eicosanoic acid, methyl ester, among other compounds. researchgate.net This suggests that the methyl ester functional group may play a role in the interaction with and inhibition of these key enzymes.

| Compound Type | Target Enzyme | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Acrylic acid derivative (1) | Urease | 16.87 ± 0.02 µM | mdpi.com |

| Acrylic acid derivative (2) | Urease | 13.71 ± 0.07 µM | mdpi.com |

| Acrylic acid derivative (3) | Urease | 10.46 ± 0.033 µM | mdpi.com |

| Thiourea (Standard) | Urease | 21.5 ± 0.01 µM | mdpi.com |

| 2,6-dimethoxybenzoquinone | α-Glucosidase | 25.5 ± 0.2 µM | nrfhh.com |

| Rhaponticin | α-Glucosidase | 35.5 ± 0.1 µM | nrfhh.com |

Structure Activity Relationship Sar Analysis of Cinnamoylglycine, Methyl Ester and Its Analogs

Influence of Aromatic Ring Substitutions on Biological Activity

The nature and position of substituents on the aromatic ring of cinnamoyl-amino acid derivatives can significantly modulate their biological activity. The benzene (B151609) ring itself is a key structural feature, and alterations to it can lead to profound changes in function. researchgate.netlibretexts.org

Substituents on the phenyl ring can influence the molecule's electron distribution, hydrophobicity, and steric profile, all of which can affect its interaction with biological targets. For instance, the presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3), can enhance the antioxidant activity of some cinnamic acid derivatives. jst.go.jp Conversely, electron-withdrawing groups, like a nitro group (-NO2), can decrease the reactivity of the aromatic ring. libretexts.org

Studies on various cinnamoyl derivatives have demonstrated that the type and position of these substitutions are critical. For example, in a series of cinnamoyl amides with amino acid ester moieties, the substituents at the styrene (B11656) group were found to influence their tyrosinase inhibitory effects. nih.gov Similarly, research on cinnamic acid esters as potential antifungal agents revealed that the substitution pattern on the phenyl ring significantly impacts their activity. plos.org The presence of a hydroxyl group on the cinnamic acid moiety has been shown to be effective for the inhibitory activity of certain enzymes, while the addition of more hydroxyl groups can reduce this activity. jst.go.jp

The interaction of substituted aromatic rings with biological targets is complex. For example, in the context of peptidylglycine α-hydroxylating monooxygenase (PHM) inhibition, analogs with a pyridine (B92270) or imidazole (B134444) ring instead of the phenyl ring bind with lower affinity. tandfonline.com This suggests that the specific aromatic system is crucial for optimal binding. Furthermore, investigations into multimodal anion exchange systems have shown that adding hydrophobic or fluorine substituents to a solvent-exposed phenyl ring can lead to unique protein retention selectivities. nih.gov

Table 1: Effect of Aromatic Ring Substitutions on Biological Activity

| Substituent | Effect on Activity | Reference |

| Hydroxyl (-OH) | Can enhance antioxidant activity. jst.go.jp | jst.go.jp |

| Methoxy (-OCH3) | Can enhance antioxidant activity. jst.go.jp | jst.go.jp |

| Nitro (-NO2) | Decreases the reactivity of the aromatic ring. libretexts.org | libretexts.org |

| Pyridine/Imidazole Ring | Lower binding affinity to PHM compared to a phenyl ring. tandfonline.com | tandfonline.com |

| Hydrophobic/Fluorine Substituents | Can alter protein retention in chromatography. nih.gov | nih.gov |

Role of the Amino Acid Moiety in Functional Modulation

The amino acid portion of cinnamoylglycine (B32772), methyl ester and its analogs plays a crucial role in determining their biological function. The identity of the amino acid, including its side chain and stereochemistry, can significantly influence the molecule's properties and how it interacts with biological systems. researchgate.netresearchgate.net

The conjugation of cinnamic acid derivatives with amino acids can enhance their bioactivity. researchgate.net For instance, the presence of an amino acid can increase the efficacy of cinnamic acid derivatives against certain cancer cell lines. researchgate.net The type of amino acid is also a key determinant of activity. In a study comparing cinnamoyl-amino acid ester derivatives, those with an alanine (B10760859) moiety exhibited different dielectric properties compared to their glycine (B1666218) counterparts, highlighting the influence of the amino acid side chain. researchgate.net

The amino acid moiety can also impact the molecule's resistance to degradation and its bioavailability. The use of unnatural amino acids or modifying the terminal structures of peptide conjugates are strategies employed to enhance their stability and therapeutic potential. nih.gov

Impact of Esterification on Bioactivity Profiles

Esterification of the carboxylic acid group in cinnamoyl-amino acid derivatives to form esters, such as the methyl ester of cinnamoylglycine, has a significant impact on their bioactivity profiles. This modification primarily affects the molecule's lipophilicity, which in turn influences its ability to cross biological membranes and interact with hydrophobic binding pockets of target proteins.

The conversion of a carboxylic acid to an ester can lead to an increase in biological activity. For example, some cinnamic acid esters have demonstrated potent antioxidant and antimicrobial activities. researchgate.netmdpi.com The length of the alkyl chain in the ester group can also play a role; in some cases, an increase in chain length leads to decreased antioxidant activity. researchgate.net

In the context of enzyme inhibition, ester derivatives have shown distinct activity profiles compared to their corresponding carboxylic acids or amides. For instance, in a study of monoamine oxidase (MAO) and cholinesterase inhibitors, cinnamic acid esters generally exhibited stronger inhibitory activities against MAO-B and butyrylcholinesterase (BChE) than the corresponding amides. jst.go.jpnih.gov Similarly, some ester derivatives of cinnamic acid have shown potent antifungal activity. plos.org

However, the effect of esterification is not universally enhancing. In some cases, the free carboxylic acid is more active. For example, some studies have found that cinnamoyl-amino acid conjugates with a free acid group are more effective against certain pathogens than their esterified counterparts. nih.gov

Comparative Analysis of Ester and Amide Derivatives

The biological activities of cinnamoyl derivatives can be significantly different depending on whether the cinnamic acid is linked to another molecule via an ester or an amide bond. This difference arises from the distinct chemical properties of the ester and amide functional groups, which affect factors like hydrogen bonding capacity, chemical stability, and conformation.

In general, amide derivatives of cinnamic acid tend to exhibit more potent free radical scavenging activity compared to their ester counterparts. jst.go.jpnih.gov This could be attributed to the presence of the N-H group in the amide, which can participate in hydrogen bonding and radical stabilization.

Conversely, ester derivatives often show stronger inhibitory activity against certain enzymes. For instance, cinnamic acid esters have been found to be more potent inhibitors of monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE) than the corresponding amides. jst.go.jpnih.gov This suggests that the ester linkage may provide a better fit or interaction with the active sites of these particular enzymes.

Table 2: Comparative Activities of Cinnamic Acid Ester and Amide Derivatives

| Activity | Generally More Potent Derivative | Reference |

| Free Radical Scavenging | Amides | jst.go.jpnih.gov |

| MAO-B Inhibition | Esters | jst.go.jpnih.gov |

| Butyrylcholinesterase (BChE) Inhibition | Esters | jst.go.jpnih.gov |

| Antibacterial (S. aureus) | Ester (Cinnamoyl-metronidazole) | researchgate.netnih.gov |

| Antifungal (Candida) | Amide (Cinnamoyl-memantine) | researchgate.netnih.gov |

Chiral Recognition and Enantioselective Binding Studies

Chirality, or the "handedness" of a molecule, can play a critical role in its biological activity. For molecules like cinnamoylglycine, methyl ester analogs that contain chiral centers, the different enantiomers (non-superimposable mirror images) can exhibit distinct interactions with biological targets, which are themselves often chiral.

Enantioselective binding, where one enantiomer binds more strongly to a target than the other, is a key aspect of the biological activity of many chiral compounds. This phenomenon is often observed in the interaction of drugs with receptors and enzymes. For instance, studies on chiral dipeptide methyl esters have shown that a chiral host molecule can interact more strongly with one enantiomer over the other. nih.gov This enantioselectivity is often governed by the specific amino acid residues and their chirality. nih.gov

In the context of cinnamoyl derivatives, the chirality of the amino acid moiety can be expected to influence binding to biological targets. While specific enantioselective binding studies on this compound are not extensively detailed in the provided search results, the principles of chiral recognition are well-established. For example, chiral metal-organic frameworks have been used for the enantioselective separation of chiral drugs, demonstrating the potential for specific interactions based on chirality. nih.gov

The development of chiral ligands and their interaction with DNA have also highlighted the importance of stereochemistry in molecular recognition. researchgate.netelsevierpure.com The different spatial arrangements of the enantiomers can lead to preferential binding to different forms of DNA. researchgate.netelsevierpure.com These principles underscore the likelihood that the enantiomers of chiral this compound analogs would exhibit different biological activities due to enantioselective interactions with their biological targets.

Advanced Research Applications and Future Directions

Applications in Chemical Biology Tool Development

Chemical biology focuses on using chemical tools to understand and manipulate biological systems. scilifelab.se Cinnamoylglycine (B32772), methyl ester and similar compounds can be valuable in this field. For instance, the development of small molecule libraries through techniques like diversity-oriented synthesis can lead to the discovery of new chemical probes for cancer biology research. mdpi.com These tools help in studying cellular functions and identifying new therapeutic targets. scilifelab.se

The core structure of cinnamoylglycine, methyl ester, with its amino acid and cinnamic acid components, makes it a candidate for inclusion in such libraries. smolecule.com The synthesis of various amino acid methyl esters is a well-established process, facilitating the creation of diverse compound collections. mdpi.com By modifying the cinnamoyl or glycine (B1666218) portions of the molecule, researchers can generate a range of derivatives to screen for specific biological activities.

Potential in Organic Synthesis and Reaction Design

In the realm of organic synthesis, this compound serves as an intermediate in the creation of more complex molecules. google.com The ester and amide bonds within the molecule are reactive sites for further chemical transformations. smolecule.com For example, the methyl ester can undergo hydrolysis to yield cinnamoylglycine or transesterification to produce other esters. smolecule.comorgsyn.org

The synthesis of this compound itself involves standard organic reactions. Common methods include the coupling of a cinnamic acid derivative with glycine methyl ester. smolecule.comgoogle.com Various coupling reagents and conditions can be employed to optimize the yield and purity of the final product. google.com The development of efficient and environmentally friendly synthetic methods, such as those using green reagents or catalysts, is an ongoing area of interest in organic chemistry. parisdescartes.frorganic-chemistry.org

Exploration in Materials Science and Bioengineering

The properties of this compound suggest its potential use in materials science and bioengineering. The cinnamoyl group, derived from cinnamic acid, is known to be a component of various natural polymers and can participate in polymerization reactions. This characteristic could be exploited to incorporate this compound into novel biomaterials.

Furthermore, the biological activities associated with cinnamic acid and its derivatives, such as potential antimicrobial properties, could impart beneficial functionalities to these materials. smolecule.commdpi.com For instance, materials incorporating this compound might exhibit resistance to microbial growth. Research in this area could lead to the development of new biocompatible polymers with tailored properties for applications in tissue engineering or medical devices.

Future Research Avenues and Methodological Advancements

Future research on this compound is likely to follow several promising paths. A deeper investigation into its biological activities is warranted. While preliminary studies suggest potential antioxidant and anti-inflammatory effects for related compounds, more rigorous testing is needed to confirm these properties for the methyl ester specifically. smolecule.com

Metabolomics studies have identified cinnamoylglycine as a metabolite influenced by the gut microbiome. nih.govkcl.ac.uk Further research could explore the role of this compound in this context and its potential as a biomarker for certain health conditions. aging-us.com

Advancements in synthetic methodologies will also be crucial. The development of more efficient, selective, and sustainable methods for the synthesis of this compound and its derivatives will facilitate further research and potential applications. parisdescartes.fr This includes the use of enzymatic catalysis and other green chemistry approaches. google.comrsc.org

Q & A

What are the standard methodologies for synthesizing cinnamoylglycine methyl ester, and how can reaction parameters be systematically optimized?

Basic

Synthesis typically involves esterification or transesterification reactions, where glycine derivatives are coupled with cinnamoyl groups. Key parameters include catalyst type (acidic/basic), molar ratios (e.g., alcohol-to-acid), temperature, and reaction time. Methodological optimization can employ Design of Experiments (DoE) frameworks like the Taguchi method , which identifies critical parameters (e.g., catalyst concentration) through orthogonal arrays, reducing experimental runs while maximizing yield . For example, potassium hydroxide (1.5 wt%) at 60°C improved methyl ester yields to >96% in analogous biodiesel studies, suggesting transferable strategies for cinnamoylglycine methyl ester synthesis .

How can researchers analytically characterize cinnamoylglycine methyl ester and confirm its purity?

Basic

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography (LC)-MS are standard for quantifying methyl ester content and detecting impurities. For isomer differentiation (e.g., cis- vs. trans-cinnamoylglycine), targeted LC-MS with synthetic standards is essential, as untargeted methods may lack sensitivity for low-abundance isomers . Nuclear Magnetic Resonance (NMR) spectroscopy further validates structural integrity, particularly for ester bond confirmation.

What experimental strategies address isomer-specific challenges in cinnamoylglycine methyl ester analysis?

Advanced

Isomer resolution requires chiral chromatography or hydrophilic interaction liquid chromatography (HILIC) paired with MS. For example, cis-cinnamoylglycine was identified as the bioactive isomer in onchocerciasis biomarker studies using synthetic standards and ROC curve analysis (AUC = 0.90). Discrepancies between untargeted and targeted methods (e.g., sensitivity limitations) necessitate validation via spiked controls and cross-method correlation (e.g., r² = 0.85 for cis-isomer) .

Which statistical methods are recommended for analyzing metabolomic datasets involving cinnamoylglycine methyl ester?

Advanced

For high-throughput data, control the false discovery rate (FDR) using the Benjamini-Hochberg procedure to mitigate Type I errors in multiple testing . ANOVA and post-hoc tests (e.g., Tukey’s HSD) can identify significant variations in metabolite levels across experimental groups. In optimization studies, signal-to-noise (S/N) ratios and ANOVA evaluate parameter contributions (e.g., catalyst concentration accounted for 77.6% variance in biodiesel yield), a framework applicable to cinnamoylglycine synthesis .

How does gut microbiota influence cinnamoylglycine metabolism, and what models validate these interactions?

Advanced

Gut microbes like Clostridium sporogenes metabolize aromatic amino acids into derivatives such as cinnamoylglycine. Germ-free vs. conventional mouse models demonstrate microbiota-dependent production, with cinnamoylglycine undetectable in germ-free sera . Fecal microbiota transplantation (FMT) or mono-colonization studies can isolate microbial contributions. Metabolite profiling in serum/colon lumen via LC-MS tracks host-microbiome interplay .

What biological roles does cinnamoylglycine methyl ester play in mammalian systems?

Basic

Cinnamoylglycine derivatives are linked to health biomarkers , correlating with lean mass and microbiome diversity . They participate in phase II metabolism, modulating drug detoxification pathways. In disease contexts (e.g., onchocerciasis), cis-cinnamoylglycine serves as a diagnostic biomarker, highlighting its role in host-pathogen interactions .

What experimental designs are effective for pharmacokinetic studies of cinnamoylglycine methyl ester?

Advanced

Use stable isotope-labeled tracers (e.g., ¹³C-glycine) to track absorption/distribution. Compartmental modeling (e.g., non-linear mixed-effects) quantifies clearance rates. In vivo studies should control diet and microbiota status, as microbiome-derived metabolites significantly alter pharmacokinetic profiles . Dual-arm designs (germ-free vs. conventional) isolate microbial vs. host metabolic contributions .

What are common pitfalls in cinnamoylglycine methyl ester synthesis, and how can they be mitigated?

Basic

Low yields often stem from suboptimal catalyst concentrations or impure reactants. For example, biodiesel synthesis required ≥1.5 wt% KOH for >90% yield, a principle applicable here . Side reactions (e.g., hydrolysis) are minimized by anhydrous conditions and inert atmospheres. Post-synthesis purification via liquid-liquid extraction (e.g., ether-water partitioning) removes unreacted acids/alcohols .

How can response surface methodology (RSM) optimize cinnamoylglycine methyl ester production?

Advanced

RSM models interactions between parameters (e.g., temperature, catalyst) using central composite designs. For biodiesel, RSM increased methyl ester content by 12% compared to one-factor-at-a-time approaches . Apply RSM to cinnamoylglycine by defining a quadratic model (e.g., methyl ester yield = β₀ + β₁X₁ + β₂X₂ + β₁₁X₁² + β₁₂X₁X₂) and validating via lack-of-fit tests .

How should researchers reconcile discrepancies in metabolite quantification between analytical platforms?

Advanced

Untargeted metabolomics (low sensitivity) may miss low-abundance isomers, necessitating targeted MRM (multiple reaction monitoring) LC-MS for validation . Calibrate instruments with internal standards (e.g., deuterated cinnamoylglycine) and use Bland-Altman plots to assess inter-method bias. In one study, excluding low-sensitivity samples improved cis-isomer concordance from r² = 0.85 to 0.96 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products